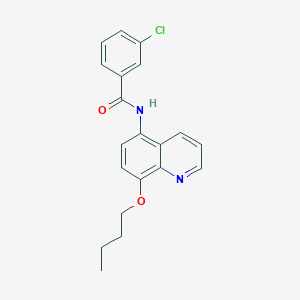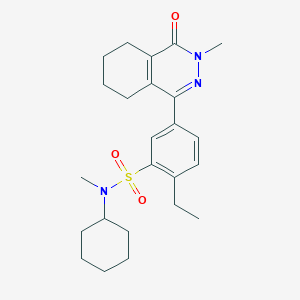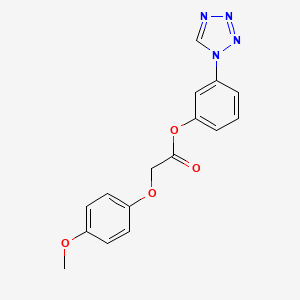
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a chlorobenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide typically involves the following steps:
Formation of 8-butoxyquinoline: The starting material, 8-hydroxyquinoline, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 8-butoxyquinoline.
Chlorination: The 8-butoxyquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated intermediate is reacted with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its quinoline core is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Chemical Biology: The compound serves as a probe to study enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of action.
Industrial Applications: this compound is used as an intermediate in the synthesis of other bioactive compounds and specialty chemicals.
作用機序
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, and disrupt cellular processes. The compound may also bind to proteins and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide: This compound has a similar quinoline core but differs in the substituent attached to the nitrogen atom.
8-butoxyquinoline: A simpler derivative with only the butoxy group attached to the quinoline ring.
3-chlorobenzamide: A related compound with the chlorobenzamide moiety but lacking the quinoline core.
Uniqueness
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide is unique due to the combination of the butoxyquinoline and chlorobenzamide moieties, which confer distinct chemical and biological properties
特性
分子式 |
C20H19ClN2O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-3-12-25-18-10-9-17(16-8-5-11-22-19(16)18)23-20(24)14-6-4-7-15(21)13-14/h4-11,13H,2-3,12H2,1H3,(H,23,24) |
InChIキー |
BNYFMZCLRSWJFV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11319349.png)
![6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319351.png)
![8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11319352.png)
![Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319366.png)

![N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11319379.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319391.png)
![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319405.png)
![2-benzyl-7-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319407.png)
![4-(hexyloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11319411.png)

![N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11319424.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319430.png)
![Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11319438.png)
